![molecular formula C24H27N3O3 B2987708 2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886162-23-8](/img/structure/B2987708.png)
2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
The pyrrolidine ring, a core component of the compound, has been associated with anticonvulsant activity. This is due to the ability of the pyrrolidine-2,5-dione derivatives to interact with biological targets that modulate neuronal excitability . The specific substitution pattern on the pyrrolidine ring can significantly influence the compound’s efficacy as an anticonvulsant.
Cytotoxic Activity Against Cancer Cells
Compounds with a pyrrolidine scaffold have shown potential in inhibiting the growth of various cancer cell lines. For instance, derivatives of pyrrolidine have demonstrated cytotoxic activity against MDA-MB-231, a breast cancer cell line, indicating the potential of these compounds as anticancer agents .
Anti-Inflammatory Properties
The anti-inflammatory properties of pyrrolidine derivatives are well-documented. The structural features of the pyrrolidine ring contribute to its interaction with biological targets involved in the inflammatory response, providing a basis for the development of new anti-inflammatory drugs .
Antihypertensive Effects
Pyrrolidine derivatives have been explored for their antihypertensive effects. The compound’s ability to modulate blood pressure through interaction with vascular targets makes it a candidate for the development of antihypertensive medications .
CFTR-Selective Potentiators
The cystic fibrosis transmembrane conductance regulator (CFTR) is a critical protein in cystic fibrosis. Pyrrolidine derivatives have been investigated as CFTR-selective potentiators, which could lead to therapeutic advancements in the treatment of cystic fibrosis .
Synthesis of Novel Biologically Active Compounds
The pyrrolidine ring serves as a versatile scaffold for the synthesis of novel biologically active compounds. Its stereochemistry and the ability to introduce various substituents make it an excellent candidate for the design of new drugs with diverse biological profiles .
Propiedades
IUPAC Name |
2-[2-(diethylamino)ethyl]-6,7-dimethyl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-5-26(6-2)10-11-27-21(17-8-7-9-25-14-17)20-22(28)18-12-15(3)16(4)13-19(18)30-23(20)24(27)29/h7-9,12-14,21H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQQYEXAGGMUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

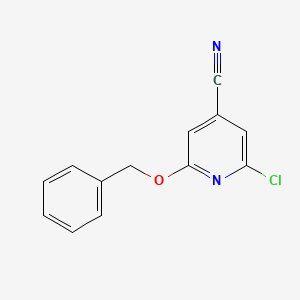
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2987627.png)
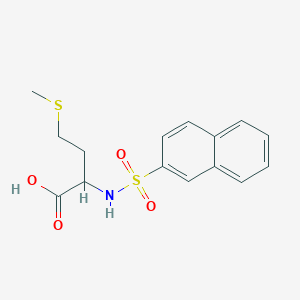
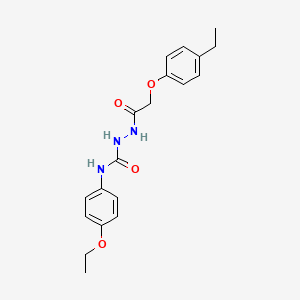
![4H,6H-Thieno[3,4-B]furan-3-carboxylic acid](/img/structure/B2987630.png)
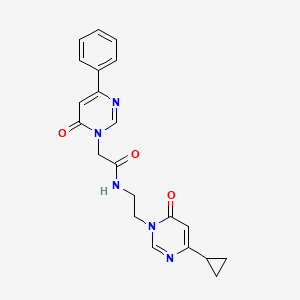
![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2987635.png)
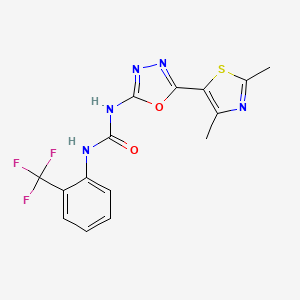
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2987637.png)
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2987643.png)


![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)
